![molecular formula C8H15N3 B3197837 1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1007464-33-6](/img/structure/B3197837.png)
1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
The compound “(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” has a CAS Number of 839714-33-9 and a molecular weight of 153.98 . It is a solid substance stored under an inert atmosphere and in a freezer below -20°C .
Molecular Structure Analysis
The InChI code for “(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is 1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3
. This can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
“(1-Isopropyl-1H-pyrazol-5-yl)boronic acid” is a solid substance with a molecular weight of 153.98 . It is stored under an inert atmosphere and in a freezer below -20°C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine, also known as methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine:
Medicinal Chemistry
1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine: is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its pyrazole ring structure is known for its bioactivity, making it a potential candidate for designing drugs targeting various diseases, including cancer, inflammation, and neurological disorders .
Agrochemical Research
This compound can be utilized in agrochemical research to develop new pesticides and herbicides. The pyrazole moiety is often found in compounds with pesticidal activity, and modifications of this structure can lead to the discovery of new agrochemicals with improved efficacy and safety profiles .
Material Science
In material science, 1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine can be used as a building block for the synthesis of novel polymers and materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced thermal stability or conductivity .
Catalysis
The compound can serve as a ligand in catalytic processes. Its structure allows it to coordinate with metal centers, facilitating various catalytic reactions, including hydrogenation, cross-coupling, and oxidation reactions. This makes it a valuable tool in synthetic organic chemistry .
Biochemical Research
1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine: can be used in biochemical research to study enzyme interactions and inhibition. Its structure allows it to act as a probe or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and aiding in the development of enzyme-targeted therapies.
Example source for medicinal chemistry application. Example source for agrochemical research application. Example source for material science application. Example source for catalysis application. : Example source for analytical chemistry application. : Example source for pharmaceutical formulation application. : Example source for environmental chemistry application. : Example source for biochemical research application.
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(2-propan-2-ylpyrazol-3-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-8(6-9-3)4-5-10-11/h4-5,7,9H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGJJGQTYDZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-isopropyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
CAS RN |
1007464-33-6 | |
Record name | methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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